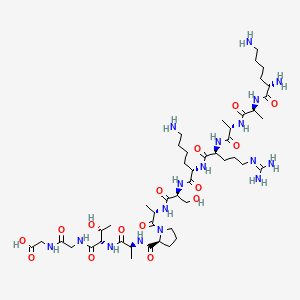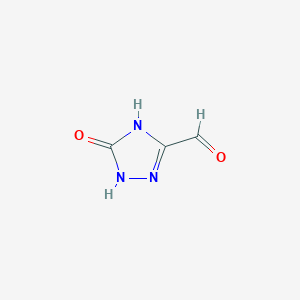![molecular formula C12H8FN3 B13914447 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach involves the use of cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, and 1,1-bis(methylthio)-2-nitroethene in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound often involve the use of efficient and scalable synthetic routes. These methods typically focus on high yield, cost-effectiveness, and operational simplicity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of bromine for bromination reactions and azocoupling for nitrosation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination by 1 mole of bromine occurs at position 3 of the bicycle, while reaction with 2 moles of bromine gives the 3,5-disubstituted derivative .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its pharmacological properties . Additionally, it is valuable in organic synthesis and pharmaceutical chemistry for the construction of various derivatives .
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antiviral, and anticancer activities . The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These compounds share similar structural motifs and pharmacological activities but differ in their specific chemical properties and applications . For example, imidazo[1,2-a]pyridines are known for their use in the treatment of insomnia and anxiety, while pyrido[1,2-a]pyrimidines have applications in treating gastrointestinal disorders and neurotropic conditions .
Conclusion
This compound is a valuable compound with diverse applications in medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique chemical properties and biological activities make it a promising candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUEPZIFCXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=NC3=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














